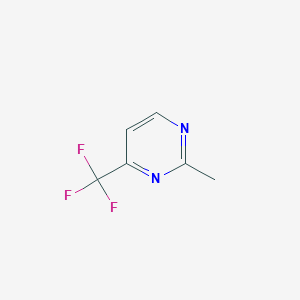

2-Methyl-4-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-10-3-2-5(11-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMBMBOULDNRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435578 | |

| Record name | 2-methyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-18-6 | |

| Record name | 2-methyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 4 Trifluoromethyl Pyrimidine and Its Analogues

Cyclocondensation Approaches

Cyclocondensation reactions represent a foundational and widely utilized strategy for the assembly of the pyrimidine (B1678525) core. These methods typically involve the construction of the heterocyclic ring from acyclic precursors in a single operational step, which is highly valued for its efficiency.

Cyclocondensation of β-Keto Esters with Amidines

A prominent and extensively documented method for the synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine involves the cyclocondensation reaction between a β-keto ester, specifically ethyl 4,4,4-trifluoroacetoacetate, and an amidine derivative such as acetamidine (B91507). This reaction is a cornerstone in pyrimidine chemistry, providing a direct route to the desired heterocyclic system. The process is generally carried out in two principal stages: the initial formation of an enamine intermediate followed by its intramolecular cyclization.

The reaction mechanism initiates with the nucleophilic attack of the amidine on the carbonyl group of the β-keto ester. This is followed by a dehydration step to form an enamine intermediate. The stability and reactivity of this intermediate are crucial for the subsequent cyclization.

Recent mechanistic studies on related systems have proposed a tandem [3+3] annulation pathway. In this model, the reaction between amidines and α,β-unsaturated ketones proceeds to form a dihydropyrimidine (B8664642) intermediate. This intermediate is then subjected to an oxidation step to yield the final aromatic pyrimidine ring. rsc.org One innovative approach has utilized visible-light-enabled photo-oxidation for this transformation, offering a mild and green alternative to traditional methods that often rely on transition-metal catalysts or strong bases. rsc.org This photo-oxidative step is a key area of mechanistic investigation, aiming to understand the electron transfer processes and the role of light in achieving the final aromatization.

Significant research has been directed towards the optimization of the cyclocondensation reaction to maximize the yield and purity of this compound. Key parameters that have been systematically varied include the choice of solvent, base, and reaction temperature.

The table below summarizes the impact of different reaction parameters on the yield of the cyclocondensation reaction.

Table 1: Optimization of Cyclocondensation Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | 78 |

| Temperature | 120°C, 6 hours | 82 |

| Base | Sodium Hydride (NaH) | 75 |

| Base | Potassium Carbonate (K₂CO₃) | 85 |

Data compiled from research findings.

Furthermore, the development of continuous-flow processes for the synthesis of β-keto esters and their subsequent condensation with amidines represents a significant advancement in process optimization. nih.govacs.org Flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient large-scale production. nih.gov

Halogenative Cyclization Techniques and Industrial Scale-Up

For industrial-scale synthesis, alternative strategies such as halogenative cyclization have been developed. A patented methodology details an approach that begins with the reaction of vinyl n-butyl ether and trifluoroacetic anhydride. This forms a 4-butoxy-1,1,1-trifluoro-3-en-2-one intermediate. Subsequent cyclization of this intermediate with ammonium (B1175870) acetate (B1210297) in formamide (B127407) at 150°C produces this compound in a 68% yield. This method circumvents the direct use of acetamidine in the initial step and is designed for large-scale production.

While not specific to pyrimidines, the industrial synthesis of related trifluoromethyl-containing heterocycles, such as trifluoromethylpyridines, often employs vapor-phase reactions at high temperatures over transition metal-based catalysts. nih.govjst.go.jp These established industrial processes, which can involve stepwise chlorination and fluorination, highlight the engineering solutions developed for the large-scale production of fluorinated building blocks. jst.go.jp

Functional Group Interconversion Strategies

Following the synthesis of the core pyrimidine ring, functional group interconversions are commonly employed to generate a diverse range of analogues. These strategies rely on the inherent reactivity of the pyrimidine ring, which is often enhanced by the presence of the electron-withdrawing trifluoromethyl group.

Nucleophilic Substitution Reactions of Halogenated Pyrimidine Intermediates

A key strategy for derivatization involves the nucleophilic substitution of halogenated pyrimidine intermediates. The pyrimidine ring is susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. nih.gov Halogens at these positions act as good leaving groups, facilitating the introduction of a wide variety of functional groups.

A critical intermediate for such derivatizations is 4-chloromethyl-6-methyl-2-(trifluoromethyl)pyrimidine. This compound can be prepared by the chlorination of the corresponding 4-hydroxymethyl precursor using thionyl chloride (SOCl₂). The resulting chlorinated intermediate readily undergoes nucleophilic displacement reactions. For example, reaction with methylamine (B109427) in refluxing acetone (B3395972) yields the corresponding methylamino-substituted product in 88% yield.

The following table presents a comparative analysis of nucleophilic substitution reactions on a chlorinated pyrimidine intermediate.

Table 2: Nucleophilic Substitution on a Halogenated Pyrimidine Intermediate

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylamine | Acetone | 56 | 88 |

| Dimethylamine | THF | 25 | 72 |

Data compiled from research findings.

Further studies on related systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrate the breadth of possible transformations. This substrate has been shown to react with a variety of nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, to yield the corresponding substitution products. rsc.org Interestingly, reaction with cyanide ions can lead to the displacement of the methylthio group, indicating the complex reactivity patterns that can emerge in these systems. rsc.org The strategic use of such halogenated intermediates is a powerful tool for creating libraries of novel pyrimidine derivatives.

Synthesis of Key Halogenated Pyrimidine Precursors

The preparation of halogenated pyrimidines, particularly chloro and iodo derivatives, is a critical first step in many synthetic routes. For instance, 4-chloro-2-(trichloromethyl)pyrimidines can be synthesized from 2-(trichloromethyl)-1,3-diazabutadienes. This process involves a sequential acylation and intramolecular cyclization with an acyl chloride in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl₃) researchgate.net. This method provides a versatile platform for creating a variety of substituted pyrimidines through subsequent nucleophilic substitution reactions researchgate.net.

Another important precursor, 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine, has been utilized in convergent synthetic strategies. The synthesis of this and related halogenated pyrimidines allows for direct alkylation reactions, which can be more efficient than linear approaches nih.govnih.govacs.orgacs.orgresearchgate.net. The choice of the halogen (e.g., chloro, bromo, or iodo) directly impacts the reactivity of the precursor in subsequent nucleophilic displacement reactions, with iodinated derivatives generally exhibiting higher reactivity nih.govnih.govacs.orgacs.orgresearchgate.net.

Comparative Analysis of Nucleophilic Displacement Reactions on the Pyrimidine Ring

Nucleophilic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of functionalities. The efficiency and regioselectivity of these reactions are highly dependent on the nature of the nucleophile, the leaving group (halogen), and the reaction conditions.

Studies have shown that the direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can lead to a mixture of N- and O-alkylated products nih.gov. The ratio of these products is influenced by the substrate and the alkylating agent. For example, using a more complex alkylating agent like 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one has been shown to selectively yield the N-alkylated product nih.gov.

In a comparative study, the use of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine as an alkylating agent for pyrimidin-2(1H)-ones resulted in highly chemoselective O-alkylation, with yields ranging from 70-98% nih.govnih.govacs.orgacs.orgresearchgate.net. This convergent approach was found to be significantly more efficient than a linear strategy involving a [3+3]-type cyclocondensation, which produced the desired product in much lower yields (8-10%) nih.govnih.govacs.orgacs.orgresearchgate.net. The higher reactivity of the iodinated precursor was a key factor in the success of this method nih.govnih.govacs.orgacs.orgresearchgate.net.

Chemoselective Alkylation and Acylation Strategies on Pyrimidine Scaffolds

Controlling the site of reaction (chemoselectivity) is a major challenge in the functionalization of pyrimidine scaffolds, which often possess multiple reactive nitrogen and oxygen atoms.

Alkylation reactions on pyrimidine rings, particularly those containing a trifluoromethyl group, have been a subject of extensive research. As mentioned, the competition between N- and O-alkylation is a common issue. The choice of solvent, base, and alkylating agent can be tuned to favor one isomer over the other. The development of protocols that selectively yield a single product without the need for protecting groups is a significant advancement nih.gov.

Acylation strategies are also crucial for the elaboration of pyrimidine structures. The introduction of an amide moiety, for example, is a common strategy in drug design. A series of novel trifluoromethyl pyrimidine derivatives bearing an amide group have been synthesized through a four-step reaction sequence starting from ethyl trifluoroacetoacetate. In the key acylation step, an intermediate aminophenol-substituted pyrimidine is reacted with an aromatic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and dimethylaminopyridine (DMAP) to yield the desired N-acylated product nih.gov. This method highlights a practical approach to achieving chemoselective acylation on a functionalized pyrimidine scaffold nih.gov.

| Reagent 1 | Reagent 2 | Coupling Agents | Product Type | Reference |

| Intermediate aminophenol-substituted pyrimidine | Aromatic acid | EDCI, DMAP | N-Acylated pyrimidine | nih.gov |

Novel Synthetic Routes for Pyrimidine Ring Construction

Beyond the functionalization of a pre-existing pyrimidine ring, the de novo construction of the heterocyclic core offers a powerful approach to creating complex and highly substituted derivatives.

Utilization of Trifluoroacetyl-Containing Building Blocks in Pyrimidine Synthesis

Trifluoroacetyl-containing building blocks are invaluable starting materials for the synthesis of trifluoromethylated pyrimidines. Ethyl trifluoroacetoacetate is a prominent example, serving as a key precursor in the synthesis of a variety of pyrimidine derivatives nih.govnih.gov. The general strategy involves the condensation of this β-ketoester with an amidine-containing compound.

For instance, the reaction of ethyl trifluoroacetoacetate with acetamidine hydrochloride can be used to construct the this compound core nih.gov. This cyclocondensation reaction is a fundamental and widely used method for assembling the pyrimidine ring system.

| Building Block | Co-reactant | Product Core | Reference |

| Ethyl trifluoroacetoacetate | Acetamidine hydrochloride | This compound | nih.gov |

Multi-Component and Multi-Step Approaches for Complex this compound Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are particularly valuable for building diverse libraries of compounds for drug discovery.

One-pot multi-component procedures have been developed for the synthesis of complex heterocyclic systems containing a trifluoromethylpyrazole moiety fused to a pyridine (B92270) ring nih.gov. For example, a microwave-assisted, one-pot reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type cross-coupling conditions affords substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines nih.gov. While this example illustrates the power of MCRs in constructing related heterocyclic systems, similar principles can be applied to the synthesis of complex pyrimidine architectures.

Multi-step synthetic routes are also essential for creating elaborate this compound derivatives. A four-step reaction sequence was employed to synthesize novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, demonstrating a practical multi-step approach nih.gov. This synthesis involved cyclization to form the pyrimidine ring, followed by chlorination, nucleophilic substitution with an aminophenol, and a final acylation step nih.gov. Such sequential transformations allow for the controlled and systematic construction of complex target molecules.

Reactivity and Reaction Pathways of 2 Methyl 4 Trifluoromethyl Pyrimidine

Nucleophilic Substitution Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. The presence of a potent electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position significantly enhances this electrophilic character, making the pyrimidine nucleus in 2-methyl-4-(trifluoromethyl)pyrimidine particularly reactive towards nucleophiles. myuchem.com This heightened reactivity is a cornerstone of its synthetic utility.

Nucleophilic aromatic substitution (SNAr) reactions are common, where a nucleophile displaces a leaving group on the pyrimidine ring. While this compound itself does not possess a conventional leaving group, its derivatives, such as those with a halogen at the 2- or 6-position, readily undergo such reactions. For instance, the chlorine atom in 2-chloro-4-(trifluoromethyl)pyrimidine (B15870) is highly activated by the adjacent nitrogen atoms and the -CF₃ group, facilitating its displacement by various nucleophiles like amines, thiols, and alkoxides. myuchem.com

In a related compound, 4-cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine, the methylthio group can be displaced by nucleophiles, although this often requires catalysis, for example, with copper(I) iodide for substitution with sodium thiomethoxide. The trifluoromethyl group itself can, under specific conditions, participate in nucleophilic substitution, though this is less common.

Oxidative and Reductive Transformations of the Pyrimidine Ring System

The pyrimidine ring system in this compound can undergo both oxidative and reductive transformations, although these are less frequently explored compared to nucleophilic substitutions.

Oxidation: The methyl group at the 2-position can be susceptible to oxidation. For example, in the related compound 2-(methylthio)-4-(trifluoromethyl)pyrimidine, the methylthio group can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The pyrimidine ring can be reduced under specific conditions. For instance, reduction of the pyrimidine ring can yield dihydropyrimidine (B8664642) derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Transition Metal-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and pyrimidine derivatives are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly noteworthy. youtube.comrsc.org

Halogenated derivatives of this compound are key intermediates for these reactions. For example, a chloro- or bromo-substituted derivative at the 2- or 6-position can readily participate in Suzuki-Miyaura coupling to introduce new aryl or alkyl groups. The reactivity of the C-Br bond is generally higher than the C-Cl bond in palladium-catalyzed reactions. myuchem.com

The incorporation of a trifluoromethyl group can be achieved via cross-coupling reactions, such as the Suzuki-Miyaura reaction with trifluoromethyl boronic acids, requiring a palladium catalyst like Pd(PPh₃)₄. The development of active Pd(0)/phosphine ligand systems has been crucial for enabling the challenging oxidative addition of C-F bonds, which can be a key step in some cross-coupling strategies. mdpi.com

Electronic and Steric Influences of Substituents on Pyrimidine Reactivity

The reactivity of the this compound molecule is a direct consequence of the electronic and steric effects of its substituents.

Electronic Influences:

Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov It deactivates the pyrimidine ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the positions ortho and para to it (positions 5 and 2/6, respectively). The -CF₃ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating attack by nucleophiles. myuchem.com This enhanced electrophilicity is a key feature of its reactivity.

Methyl (-CH₃) Group: This is an electron-donating group through an inductive effect. It slightly increases the electron density of the pyrimidine ring, which can influence the regioselectivity of certain reactions.

Steric Influences:

The methyl and trifluoromethyl groups can exert steric hindrance, which is the repulsion between electron clouds of non-bonded groups. youtube.com This can influence the approach of reagents to the pyrimidine ring, affecting the regioselectivity and rate of reactions. For example, bulky reagents may preferentially attack less sterically hindered positions. researchgate.net The steric bulk of ortho-substituents can be a limiting factor in some reactions. rsc.orgacs.org

Regioselectivity and Stereoselectivity in this compound Derivatization

Regioselectivity: The selective functionalization of specific positions on the pyrimidine ring is crucial for the synthesis of complex molecules. In this compound, the interplay of electronic and steric factors governs the regioselectivity of its derivatization.

Nucleophilic Attack: As previously mentioned, the electron-withdrawing -CF₃ group directs nucleophilic attack primarily to the 2- and 6-positions.

Metalation: Directed metalation reactions using sterically hindered bases like TMP-based reagents (TMP = 2,2,6,6-tetramethylpiperidyl) have proven effective for the regioselective functionalization of pyrimidines. nih.gov For instance, the use of TMPMgCl·LiCl can lead to magnesiation at specific positions, allowing for subsequent reaction with electrophiles. thieme-connect.de The choice of the metalating agent and reaction conditions can precisely control the site of functionalization. nih.gov

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to derivatization. While challenging, methods for the regioselective trifluoromethylation of pyridine (B92270) rings have been developed, for example, through nucleophilic activation via hydrosilylation, which can direct the reaction to the 3-position. chemrxiv.org

Stereoselectivity: While the core pyrimidine ring is aromatic and planar, the introduction of substituents can create stereocenters. For instance, in reactions involving the addition to the pyrimidine ring or its derivatives, the stereochemical outcome can be influenced by the existing substituents. However, specific studies on the stereoselectivity of reactions involving this compound are not extensively detailed in the provided search context. In broader terms, the steric bulk of the trifluoromethyl and methyl groups would be expected to influence the facial selectivity of attacks on adjacent prochiral centers.

Structure Activity Relationship Sar Investigations of 2 Methyl 4 Trifluoromethyl Pyrimidine Analogues

Correlations between Pyrimidine (B1678525) Ring Modifications and Biological Potency

The pyrimidine ring is a privileged scaffold in drug discovery, and modifications to this core can significantly impact biological potency. juniperpublishers.comhumanjournals.com In the context of 2-Methyl-4-(trifluoromethyl)pyrimidine analogues, altering the pyrimidine ring can modulate interactions with biological targets, thereby enhancing or diminishing their activity.

Research into fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, has provided valuable insights into the SAR of pyrimidine derivatives. nih.govmdpi.com For instance, the nature and position of substituents on the fused ring system can dramatically alter the biological activity. nih.gov While pyridine (B92270) analogs were sometimes found to be more potent than their pyrimidine counterparts, they occasionally exhibited lower selectivity. acs.org

Furthermore, the fusion of other heterocyclic rings to the pyrimidine core can lead to compounds with unique pharmacological profiles. Thiazolo[4,5-d]pyrimidine (B1250722) derivatives, for example, are recognized as potential therapeutic agents, particularly in the development of anticancer drugs. mdpi.comnih.gov The combination of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine structure is an area of interest for creating active compounds with potentially improved therapeutic properties. nih.gov

A study on pyrido[2,3-d]pyrimidin-7(8H)-ones revealed that the type of fusion can influence inhibitor selectivity. Changing the fusion from [2,3-d] to [3,4-d] resulted in decreased activity against the epidermal growth factor receptor (EGFR) but increased activity against ErbB2. nih.gov A shift to a [4,3-d] fusion, however, yielded molecules with high specificity for EGFR inhibition. nih.gov

These findings underscore the importance of the pyrimidine ring as a modifiable platform for fine-tuning the biological activity of compounds like this compound.

The Trifluoromethyl Group as a Key Pharmacophore: Impact on Lipophilicity and Metabolic Stability in SAR Contexts

The trifluoromethyl (CF3) group holds a privileged status in medicinal chemistry, largely due to its unique electronic properties and its significant impact on the pharmacokinetic profile of a molecule. researchgate.net When incorporated into organic molecules, the CF3 group can enhance bioactivity by altering the compound's pharmacological characteristics. researchgate.net

One of the most notable effects of the trifluoromethyl group is its influence on lipophilicity. nih.govresearchgate.net The three fluorine atoms make the CF3 group a highly lipophilic moiety. mdpi.comnih.gov This increased lipophilicity can improve a compound's ability to cross cell membranes, which can be a critical factor for reaching intracellular targets. However, the relationship between the degree of fluorination and lipophilicity is not always straightforward and can be influenced by the surrounding molecular structure. nih.gov

In addition to modulating lipophilicity, the trifluoromethyl group can significantly enhance the metabolic stability of a compound. nih.govscilit.com The carbon-fluorine bond is considerably stronger than the carbon-hydrogen bond, making it more resistant to enzymatic degradation, particularly oxidative metabolism. nih.gov This increased stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing.

A statistical analysis of methyl (-CH3) versus trifluoromethyl (-CF3) substitutions in a large dataset of compounds revealed that while the replacement does not improve bioactivity on average, a notable percentage (9.19%) of such substitutions could increase biological activity by at least an order of magnitude. nih.gov The study also suggested that substituting a methyl group with a trifluoromethyl group on a benzene (B151609) ring could be particularly effective at improving binding energy. nih.gov

The trifluoromethyl group's strong electron-withdrawing nature can also influence the acidity (pKa) of nearby functional groups, which can in turn affect the compound's ionization state at physiological pH and its interaction with biological targets. researchgate.net

The strategic placement of a trifluoromethyl group, as seen in this compound, is a key design element in medicinal chemistry to enhance drug-like properties.

Positional Effects of Substituents on Pyrimidine Bioactivity (e.g., C-2, C-4, C-6 Functionalization)

The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. Functionalization at the C-2, C-4, and C-6 positions can dramatically alter a molecule's interaction with its biological target.

C-2 Position: Modifications at the C-2 position of the pyrimidine ring have been shown to be critical for biological activity in various contexts. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the introduction of an (alkylsulfanyl) group at the C-2 position was a key feature of compounds evaluated as cytotoxic and apoptosis inducers. nih.gov Furthermore, the introduction of a thiomethyl group at the C-2 position of 2,4-diaminopyrimidine (B92962) derivatives led to specific inhibition of the EGFR protein kinase. nih.gov

C-4 Position: The C-4 position is also a crucial site for modification. Studies on pyrido[2,3-d]pyrimidin-7(8H)-ones have explored the introduction of diverse substituents at the C-4 position, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, to probe their effects on tyrosine kinase inhibition. mdpi.com In another study, C-nucleophilic substitution at the C-4 position of pyrimidine nucleosides was used to generate novel analogues. nih.gov

C-6 Position: The C-6 position plays a significant role in determining the biological activity of pyrimidine derivatives. For example, in a series of researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidines, the presence of a trifluorophenyl group at the C-6 position was a key structural feature for anticancer activity. acs.org

A study on 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential Werner-dependent antiproliferative agents highlighted the importance of substitutions on the pyrimidine scaffold. researchgate.net The research demonstrated that specific substitutions led to significant inhibitory activity against various cancer cell lines. researchgate.net

The following table summarizes the inhibitory activities of some trifluoromethyl pyrimidine derivatives, illustrating the impact of substituent positioning on biological activity.

| Compound | Target/Assay | Activity | Reference |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Anticancer (NCI-60) | Most active in series | mdpi.com |

| Compound 5l (a trifluoromethyl pyrimidine derivative) | Antifungal (Botrytis cinerea) | 100% inhibition | nih.gov |

| Compound 11g (a 2-amino-4-(trifluoromethyl)pyrimidine derivative) | Anticancer (HCT116) | IC50 = 1.52 µM | researchgate.net |

| Compound 11h (a 2-amino-4-(trifluoromethyl)pyrimidine derivative) | Anticancer (LNCaP) | IC50 = 1.6 µM | researchgate.net |

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods are indispensable tools for elucidating the structure-activity relationships of pyrimidine derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how chemical structures interact with biological targets at a molecular level.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel compounds, thereby guiding the design and synthesis of more potent analogues. For example, a QSAR study was conducted on a series of trifluoromethyl-substituted pyrimidine derivatives with antitumor activity to develop predictive models. researchgate.net

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, molecular docking was used to predict the binding mode of trifluoromethyl-containing polysubstituted pyrimidine derivatives with their target protein. bohrium.com

These computational approaches are often used in concert to gain a comprehensive understanding of SAR. For example, 3D-QSAR studies, which consider the three-dimensional properties of molecules, have been successfully applied to various series of pyrimidine derivatives to build robust predictive models. researchgate.net

The integration of computational and experimental approaches accelerates the drug discovery process by allowing for a more rational design of new and improved therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Trifluoromethyl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the molecular structure of 2-Methyl-4-(trifluoromethyl)pyrimidine.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) at the C2 position would likely appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm). The two aromatic protons on the pyrimidine (B1678525) ring at positions 5 and 6 would appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The coupling between these two adjacent protons would result in a characteristic splitting pattern. The exact chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring's nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for each of the unique carbon atoms: the methyl carbon, the trifluoromethyl carbon, and the four carbons of the pyrimidine ring. The carbon of the trifluoromethyl group (CF₃) would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring would appear in the aromatic region, with their chemical shifts significantly influenced by the attached substituents and the ring nitrogens. For example, data for the related compound 5-chloro-2-(trifluoromethyl)pyrimidine shows pyrimidine carbon signals at δ 156.7, 154.6 (quartet), and 134.1 ppm rsc.org.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the methyl group and the aromatic ring (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (typically in the 1400-1600 cm⁻¹ region), and strong, characteristic C-F stretching bands from the trifluoromethyl group (usually in the 1100-1350 cm⁻¹ region). Studies on similar molecules like 2-methoxy-3-(trifluoromethyl)pyridine have identified C-H stretching around 3073 cm⁻¹ and C-O-C stretching at 1271 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C-CF₃ stretching vibration would also be Raman active. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information from fragmentation patterns. The molecular ion peak (M⁺) would confirm the compound's molecular weight. The high-resolution mass spectrum (HRMS) for the related compound 2-methoxy-3-(trifluoromethyl)pyridine has been used to confirm its elemental composition rsc.org.

The fragmentation of pyrimidine derivatives in mass spectrometry often involves characteristic losses. For this compound, common fragmentation pathways could include the loss of a fluorine atom, the entire CF₃ group, or cleavage of the pyrimidine ring. The resulting fragment ions would provide valuable data for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Insights

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer unambiguous determination of its three-dimensional molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

The analysis would reveal the planarity of the pyrimidine ring and the geometry of the methyl and trifluoromethyl substituents. It would also detail how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces, such as hydrogen bonds or dipole-dipole interactions, which govern the solid-state properties of the compound. While no crystal structure for the target compound is available, structures for more complex pyrimidine derivatives have been reported, demonstrating the utility of this technique for elucidating detailed structural features nih.govacs.org.

Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) for Electronic and Geometric Structure Characterization

Density Functional Theory (DFT) stands as a cornerstone in the quantum mechanical investigation of molecular systems. For 2-Methyl-4-(trifluoromethyl)pyrimidine, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and understanding its electronic framework. physchemres.org The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the methyl group, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be concentrated around the trifluoromethyl group, a strong electron-withdrawing substituent, and the pyrimidine ring. scirp.org This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and acceptor, influencing its interaction with other chemical species. The electron density distribution, visualized through electron density maps, would further confirm the polarization of the molecule, with higher electron density around the nitrogen atoms and the trifluoromethyl group.

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrimidine | -7.20 | -0.50 | 6.70 |

| 2-Methylpyrimidine | -6.95 | -0.45 | 6.50 |

| 4-(Trifluoromethyl)pyrimidine | -7.80 | -1.50 | 6.30 |

| This compound (Expected) | -7.50 | -1.40 | 6.10 |

Note: The values for this compound are hypothetical and extrapolated based on the expected effects of the substituents. Actual values would require specific DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis through DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. physchemres.org These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and methodological approximations.

For this compound, characteristic vibrational modes would include C-H stretching from the methyl group and the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. researchgate.net A detailed comparison between the calculated and experimental spectra can confirm the molecular structure and provide a deeper understanding of the vibrational dynamics.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The region around the electron-withdrawing trifluoromethyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction. The methyl group and the hydrogen atoms of the pyrimidine ring would also show regions of positive potential. This analysis provides a visual representation of the molecule's reactive sites and intermolecular interaction patterns. acadpubl.eu

Thermodynamic Property Computations (e.g., Heat Capacity, Entropy, Enthalpy Changes)

DFT calculations can also be employed to compute various thermodynamic properties of this compound at different temperatures. physchemres.org By performing frequency calculations on the optimized geometry, properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy changes (H°m - H°0) can be determined. These calculations are based on the principles of statistical mechanics, utilizing the vibrational, rotational, and translational partition functions.

The computed thermodynamic data are crucial for understanding the stability of the molecule and predicting its behavior under different thermal conditions. For instance, the heat of formation can be calculated, providing a measure of the molecule's energetic stability relative to its constituent elements.

Table 2: Illustrative Calculated Thermodynamic Properties for a Pyrimidine Derivative at 298.15 K

| Property | Value |

| Heat Capacity (C°p,m) | 150 J/mol·K |

| Entropy (S°m) | 350 J/mol·K |

| Enthalpy Change (H°m - H°0) | 25 kJ/mol |

Note: These are example values for a hypothetical pyrimidine derivative and would need to be specifically calculated for this compound.

Molecular Docking and In Silico Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, in silico screening and molecular docking are employed to identify potential biological targets for a ligand, such as this compound. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as inhibitors of kinases and other enzymes. nih.govnih.gov

A molecular docking study of this compound would involve docking the molecule into the active sites of various proteins implicated in disease pathways. The binding affinity, typically expressed as a docking score or binding energy, is calculated to assess the stability of the ligand-protein complex. The analysis of the binding mode reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. This in silico approach can prioritize potential targets for further experimental validation.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have uses in technologies like optical data storage and telecommunications. rsc.org The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, creating a "push-pull" electronic structure. researchgate.net

Computational methods, particularly DFT, can be used to calculate the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of this compound. dtic.mil The trifluoromethyl group acts as a strong electron acceptor, while the methyl group and the pyrimidine ring can function as the electron-donating and π-bridging components, respectively. The magnitude of the calculated first-order hyperpolarizability would indicate the NLO potential of the molecule. Comparative studies with known NLO materials, such as urea, can provide a benchmark for its performance. researchgate.net The investigation of pyrimidine derivatives has shown that they can be promising candidates for NLO materials. rsc.org

Advanced Biological Activity Research: Mechanism of Action and Molecular Target Interactions

Investigation of Molecular Mechanisms of Action

The mechanism of action for 2-Methyl-4-(trifluoromethyl)pyrimidine and its analogues is contingent on their specific molecular structure and the biological context in which they are studied. Generally, these compounds exert their effects by interacting with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. For instance, certain derivatives of this compound have been found to inhibit key enzymes involved in inflammatory pathways. nih.gov The trifluoromethyl group plays a crucial role by enhancing the compound's ability to bind to its target and improving its stability within biological systems.

Identification and Characterization of Specific Biological Targets

Research has identified several specific biological targets for analogues of this compound. These targets are often enzymes or receptors that are critical components of various cellular pathways.

Enzymes: Many pyrimidine (B1678525) derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory process. nih.govmdpi.com Some carboxamide derivatives have been studied for their potential to inhibit succinate (B1194679) dehydrogenase, an enzyme involved in cellular respiration. tandfonline.com Additionally, some analogues have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K) and β-secretase (BACE-1). nih.govacs.org

Receptors: Analogues of this compound have the potential to bind to various biological receptors, thereby modulating their activity. For example, certain derivatives have been designed and evaluated as inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers. nih.gov

Modulation of Key Cellular Pathways and Signaling Cascades

By interacting with specific enzymes and receptors, this compound analogues can modulate key cellular pathways and signaling cascades.

NF-κB and AP-1 Pathways: Some derivatives have been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which are transcription factors that play a pivotal role in the inflammatory response by regulating the expression of pro-inflammatory genes. nih.gov

Hedgehog Signaling Pathway: As mentioned earlier, certain benzamide (B126) derivatives containing a trifluoromethyl pyrimidine moiety have been identified as potent inhibitors of the Hedgehog signaling pathway. nih.gov

Cell Cycle and Apoptosis: In the context of anticancer research, some analogues have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting key survival pathways. nih.gov One study on pyrimidine-2,4-diamine analogues demonstrated that the active compound inhibited cancer cell proliferation by inducing cell cycle arrest and senescence through the persistence of DNA damage. nih.gov

Spectrum of In Vitro Biological Activities of this compound Analogues

Analogues of this compound have demonstrated a broad spectrum of in vitro biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Research on Anticancer Efficacy and Cytotoxicity

Numerous studies have explored the anticancer potential of this compound analogues against various human tumor cell lines.

Cytotoxicity against Cancer Cell Lines: Polysubstituted pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against cell lines such as PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). bohrium.com Some of these compounds exhibited moderate antiproliferative activities, with certain derivatives showing good selectivity for PC-3 cells. bohrium.com Another study investigated new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their in vitro cytotoxicity against human cancer cell lines including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer), as well as normal cell lines. nih.gov

Targeting Specific Proteins: Research has also focused on designing these analogues to target specific proteins involved in cancer progression. For example, pyrimidine-2,4-diamine analogues were developed to target GTSE1 (G2 and S-phase expressed 1), a protein overexpressed in some cancers. nih.gov Similarly, nih.govtriazolo[1,5-a]pyrimidines, which are bioisosteres of purines, have been investigated for their antitumor activities. mdpi.com

| Compound Type | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl-containing polysubstituted pyrimidine derivatives | PC-3, MGC-803, MCF-7, HGC-27 | Moderate antiproliferative activities; some compounds showed good selectivity for PC-3 cells with IC50 values better than 5-fluorouracil. | bohrium.com |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT, CHO-K1, HaCaT | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active compound. | nih.gov |

| Pyrimidine-2,4-diamine analogues | HCT116 (colorectal cancer), A549 (non-small cell lung cancer) | Active compound Y18 significantly inhibited cancer cell proliferation by inducing cell cycle arrest and senescence via suppression of GTSE1. | nih.gov |

| nih.govTriazolo[1,5-a]pyrimidine derivatives | Bel-7402, HT-1080 | Introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position increased anti-tumor activity. | mdpi.com |

Studies on Antimicrobial Properties (Antifungal, Antibacterial, Antiviral)

The antimicrobial properties of this compound analogues have also been a significant area of investigation.

Antifungal Activity: Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have shown good in vitro antifungal activities against various plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Some compounds exhibited inhibition rates comparable or even superior to the commercial fungicide tebuconazole. nih.gov Another study on 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate (B1207046) moiety reported moderate antifungal activity against Sclerotinia sclerotiorum. tandfonline.com

Antibacterial Activity: N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds were also found to prevent and eradicate biofilms. nih.gov The introduction of a trifluoromethyl group into the pyrazole nucleus is associated with variations in the activity profile. researchgate.net

Antiviral Activity: While less explored, some pyrimidine derivatives have shown potential antiviral properties.

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl pyrimidine derivatives with an amide moiety | Botrytis cinerea, Sclerotinia sclerotiorum | Compounds 5b, 5j, and 5l showed excellent antifungal activity against B. cinerea, with inhibition rates of 96.76%, 96.84%, and 100% respectively. | nih.gov |

| 2-(Methylthio)-4-methylpyrimidine carboxamides with a carbamate moiety | Sclerotinia sclerotiorum | Compound 3g showed an inhibitory rate of 70.3% at 100 mg/L. | tandfonline.com |

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | MRSA, Enterococcus faecalis | A trifluoromethyl-substituted derivative showed good activity with a minimum inhibitory concentration (MIC) of 3.12 μg/mL against an MRSA strain. | nih.gov |

Investigation of Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory potential.

Inhibition of Pro-inflammatory Mediators: Research indicates that these compounds can effectively inhibit pro-inflammatory cytokines and proteins. Several pyrimidine derivatives have been shown to be potent inhibitors of the COX-2 enzyme, with some exhibiting selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. nih.gov

Inhibition of Inflammatory Cell Growth: In an inflammatory model using lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells, certain pyrimidine derivatives demonstrated a dose-dependent inhibition of cell growth. mdpi.com

| Compound Type | Mechanism/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 inhibition assay | Compounds 5 and 6 showed potent COX-2 inhibition with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively. | nih.gov |

| Pyrimidine derivatives L1 and L2 | COX-2 inhibition and inhibition of LPS-stimulated THP-1 cell growth | Showed high selectivity towards COX-2 and dose-dependent inhibition of inflammatory cell growth. | mdpi.com |

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides | NF-κB and AP-1 inhibition | Inhibited both IL-2 and IL-8 levels. | nih.gov |

Other Bioactivity Research Areas (e.g., Antitubercular, Anxiolytic)

While direct research on the antitubercular and anxiolytic properties of this compound is limited, the broader class of trifluoromethyl pyrimidine derivatives has shown promise in these areas, suggesting potential avenues for future investigation of the title compound.

Antitubercular Activity:

The global health threat posed by Mycobacterium tuberculosis necessitates the discovery of new and effective antitubercular agents. mdpi.com Research into pyrimidine-based compounds has identified several derivatives with potent activity against this bacterium. wjarr.com

A study focused on a series of novel trifluoromethyl pyrimidinone compounds, which share a core structure with this compound, identified several candidates with significant in vitro activity against M. tuberculosis. nih.govfrontiersin.org The primary hits from this research demonstrated minimum inhibitory concentrations (MICs) of less than 5 µM. nih.gov Further structure-activity relationship (SAR) studies revealed that the trifluoromethyl group at the 6-position was a preferred substituent for antitubercular activity. nih.gov

One of the lead compounds from this series exhibited rapid, concentration-dependent bactericidal activity, achieving an approximately 4-log reduction in viable M. tuberculosis bacilli within seven days. nih.gov Although cytotoxicity against eukaryotic cells was a concern for some analogues, several compounds demonstrated a favorable selectivity profile, with one of the most promising molecules showing an MIC (IC90) of 4.9 μM and no significant cytotoxicity (IC50 > 100 μM). nih.gov The series was found to be inactive against Gram-negative bacteria but displayed good activity against Gram-positive bacteria and yeast. nih.gov

Another class of related compounds, 2-pyrazolylpyrimidinones , has also been investigated for their antitubercular properties. nih.gov Phenotypic screening of a compound library identified a cluster of these molecules with pan-active properties against M. tuberculosis. nih.gov Biological evaluation of these active compounds suggested a novel mechanism of action. nih.gov The compounds were found to be bactericidal against replicating M. tuberculosis and maintained their potency against clinical isolates of the bacterium. nih.gov

The following table summarizes the key findings from the research on related trifluoromethyl pyrimidinone compounds:

| Compound Series | Key Findings | Reference |

| Trifluoromethyl Pyrimidinones | Identified potent in vitro activity against M. tuberculosis (MIC < 5 µM). The trifluoromethyl group was found to be important for activity. Some compounds showed rapid bactericidal action with low cytotoxicity. | nih.gov |

| 2-Pyrazolylpyrimidinones | Showed pan-active and bactericidal properties against M. tuberculosis, including clinical isolates. Evidence suggests a novel mechanism of action. | nih.gov |

Anxiolytic Activity:

The search for novel anxiolytic agents has explored various chemical scaffolds. While pyrimidine derivatives have been investigated for a range of central nervous system activities, direct evidence for the anxiolytic potential of this compound is not currently available in published literature. nih.govnih.gov

Research into related heterocyclic compounds, such as benzodiazepine (B76468) derivatives which sometimes incorporate pyrimidine-like structures, has been a cornerstone of anxiolytic drug discovery. nih.gov For instance, a novel synthetic benzodiazepine, 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate, demonstrated anxiolytic-like effects in preclinical models. nih.gov Similarly, studies on 6-(4-methoxyphenyl)-7H- orientjchem.orgjuniperpublishers.comwjarr.comtriazolo[3,4-a] juniperpublishers.comwisdomlib.orgbenzodiazepine derivatives have identified compounds with significant anxiolytic activity, comparable to established drugs like diazepam. bsuedu.ru

These findings in related heterocyclic systems may provide a basis for future design and synthesis of pyrimidine-based compounds, including derivatives of this compound, with potential anxiolytic properties. However, at present, this remains a speculative area for this specific compound.

Strategic Applications in Medicinal Chemistry and Agrochemical Science

2-Methyl-4-(trifluoromethyl)pyrimidine as a Pivotal Building Block in Complex Organic Synthesis

The this compound core serves as a fundamental structural unit in the assembly of more complex molecular architectures. Its reactivity at various positions on the pyrimidine (B1678525) ring allows for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the chemical reactivity of the pyrimidine ring, often directing substitution reactions to specific positions. This inherent reactivity, coupled with the presence of the methyl group, provides a strategic handle for medicinal and agrochemical chemists to construct intricate molecules with tailored biological activities. The synthesis of various derivatives often starts from precursors like ethyl trifluoroacetoacetate, which can be cyclized to form the core pyrimidine structure. nih.gov

Development of Pyrimidine-Based Scaffolds for Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The incorporation of the this compound moiety into novel molecular frameworks is a key strategy in the development of new drug candidates. This scaffold can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic and pharmacodynamic properties. Researchers have successfully designed and synthesized novel 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential antiproliferative agents, demonstrating the utility of this core in generating libraries of compounds for biological screening. nih.gov The versatility of the pyrimidine ring allows for modifications at multiple positions, facilitating the optimization of lead compounds to enhance potency, selectivity, and metabolic stability. nih.gov

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

While specific publicly available examples of marketed APIs directly containing the this compound core are not readily identifiable, its derivatives are significant as pharmaceutical intermediates. pharmanoble.com These intermediates are crucial precursors in the multi-step synthesis of various active pharmaceutical ingredients. The robust nature of the this compound unit allows it to be carried through several synthetic steps without degradation, making it a reliable component in complex API synthesis. The development of efficient synthetic routes to these intermediates is an active area of research, aiming to provide a cost-effective and scalable supply for the pharmaceutical industry. nih.gov

Contribution to Agrochemical Development: Herbicides and Insecticides

In the agrochemical sector, the this compound scaffold has been incorporated into novel compounds with herbicidal and insecticidal properties. The trifluoromethyl group is a common feature in many modern pesticides, often enhancing their biological activity and stability.

Herbicidal Applications: Derivatives of this compound have been investigated for their herbicidal activity. For instance, certain pyrimidine derivatives have been patented as herbicidal agents, highlighting the potential of this chemical class in weed management. google.com Research has shown that modifications on the pyrimidine ring can lead to compounds with potent herbicidal effects. nih.gov

Insecticidal Applications: The this compound core has also been utilized in the design of new insecticides. A study on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety demonstrated moderate insecticidal activities against various pests. nih.gov This suggests that the scaffold can serve as a foundation for the development of new insecticidal agents, potentially with novel modes of action to combat insecticide resistance.

A notable example of a commercial insecticide containing a trifluoromethylpyrimidine moiety is Triflumezopyrim. This mesoionic insecticide demonstrates good control efficiency against various sucking pests. nih.gov While not a direct derivative of this compound, its success underscores the importance of the trifluoromethylpyrimidine scaffold in insecticide development.

Rational Design and Optimization of Bioactive Molecules Incorporating the this compound Core

The principles of rational drug and pesticide design are extensively applied to molecules containing the this compound core. nih.govresearchgate.net By understanding the structure-activity relationships (SAR), chemists can systematically modify the scaffold to optimize its biological activity.

For example, in the development of novel antifungal agents, a series of trifluoromethyl pyrimidine derivatives with an amide moiety were synthesized and evaluated. This study provided valuable insights into the SAR, indicating which substitutions on the pyrimidine and amide portions of the molecule led to enhanced antifungal activity. nih.gov This iterative process of design, synthesis, and biological testing is crucial for the development of potent and selective bioactive molecules.

The table below summarizes the research findings on the bioactivities of some trifluoromethyl pyrimidine derivatives.

| Compound Class | Bioactivity | Key Findings |

| Trifluoromethyl pyrimidine derivatives with amide moiety | Antifungal, Insecticidal | Some compounds exhibited good in vitro antifungal and moderate insecticidal activities. nih.gov |

| 2-Amino-4-(trifluoromethyl)pyrimidine derivatives | Anticancer | Demonstrated potential as Werner-dependent antiproliferative agents. nih.gov |

| Herbicidal pyrimidines | Herbicidal | Patented for their potential use in weed control. google.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) derivatives often involves the use of hazardous solvents and toxic reagents, which can be detrimental to the environment and human health. rasayanjournal.co.in The future of synthesizing 2-Methyl-4-(trifluoromethyl)pyrimidine lies in the adoption of green chemistry principles. These methodologies aim to provide higher yields with a reduced environmental impact and financial benefits by minimizing waste, shortening reaction times, and simplifying workup procedures. rasayanjournal.co.in

Key areas for future exploration in the sustainable synthesis of this compound include:

Multicomponent Reactions (MCRs): These reactions, where three or more substrates react to form a single product, are highly efficient and atom-economical. jmaterenvironsci.com Developing an MCR for this compound could significantly streamline its production.

Catalysis: The use of novel and reusable catalysts can lead to more efficient and environmentally friendly synthetic routes. This includes biocatalysts, nanocatalysts, and phase-transfer catalysts.

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various pyrimidine derivatives. rasayanjournal.co.injmaterenvironsci.comnih.gov

Green Solvents: The replacement of volatile organic compounds with greener alternatives such as water, ionic liquids, or supercritical fluids is a crucial aspect of sustainable synthesis. rasayanjournal.co.in Solvent-free "grindstone chemistry" techniques are also a promising eco-friendly approach. researchgate.net

A significant challenge that needs to be addressed is the sustainable introduction of the trifluoromethyl group, as current methods can involve harsh reagents. google.com Future research will likely focus on developing milder and more efficient trifluoromethylation reagents and techniques.

Elucidation of Undiscovered Reactivity Profiles and Mechanistic Pathways

A deeper understanding of the reactivity of this compound is essential for its application in synthesizing more complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyrimidine ring, affecting its reactivity in various chemical transformations.

Future research in this area should focus on:

Computational Modeling: Quantum mechanical calculations can be employed to predict reaction mechanisms and transition states, providing insights into the regioselectivity and stereoselectivity of reactions involving the pyrimidine core.

Advanced Spectroscopic Techniques: In-situ spectroscopic methods can be used to monitor reaction kinetics and identify transient intermediates, helping to elucidate complex reaction pathways.

Exploration of Novel Reactions: A systematic investigation into the reactivity of this compound with a wide range of reagents could uncover novel chemical transformations and lead to the synthesis of new classes of compounds. A one-pot multi-component reaction strategy has been established for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation. researchgate.net

Advanced Structure-Activity Relationship Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a compound to its biological activity. researchpublish.com Advanced QSAR models, often integrated with machine learning algorithms, can be powerful tools in the design of novel derivatives of this compound with enhanced therapeutic properties.

Future directions in this field include:

3D-QSAR and 4D-QSAR: These more sophisticated models consider the three-dimensional conformation of molecules and their interactions with biological targets, providing more accurate predictions of activity.

Predictive Analytics: By leveraging large datasets from high-throughput screening and other experimental assays, predictive analytics can forecast the efficacy and safety profiles of new drug candidates. researchgate.net This can help in the early identification of promising compounds and the optimization of clinical trial designs. researchgate.net

Multi-target QSAR: As many diseases involve multiple biological targets, developing QSAR models that can predict the activity of compounds against several targets simultaneously will be crucial for designing more effective and safer drugs.

The following table illustrates the types of descriptors that can be used in QSAR modeling for pyrimidine derivatives:

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the target protein. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the binding pocket of the target. |

| Hydrophobic | LogP | Influences the compound's solubility, absorption, and distribution in the body. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

Discovery of New Biological Targets and Therapeutic Applications

Derivatives of trifluoromethyl pyrimidine have already shown a broad spectrum of biological activities, including antifungal, insecticidal, and anticancer properties. frontiersin.orgnih.gov The future lies in identifying new biological targets for this compound and expanding its therapeutic potential.

Promising areas for future investigation include:

Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors, a class of drugs widely used in cancer therapy. Screening this compound derivatives against a panel of kinases could lead to the discovery of new anticancer agents.

Antiviral Activity: Pyrimidine analogues are a cornerstone of antiviral therapy. Research has shown that some trifluoromethyl pyrimidine derivatives exhibit antiviral activity. arabjchem.org Further studies could identify potent inhibitors of viral replication.

Neurodegenerative Diseases: There is growing interest in the development of small molecules to treat neurodegenerative disorders. The pyrimidine scaffold could serve as a starting point for designing compounds that target pathways involved in diseases like Alzheimer's and Parkinson's.

Anti-tubercular Agents: Novel trifluoromethyl pyrimidinone compounds have been identified with activity against Mycobacterium tuberculosis. nih.govnih.gov Further optimization of this scaffold could lead to new treatments for tuberculosis. nih.gov

The table below summarizes some of the reported biological activities of trifluoromethyl pyrimidine derivatives:

| Biological Activity | Target Organism/Cell Line | Reference Compound(s) |

| Antifungal | Botrytis cinerea, Sclerotinia sclerotiorum | Tebuconazole |

| Insecticidal | Mythimna separata, Spodoptera frugiperda | Chlorantraniliprole |

| Anticancer | PC3, K562, Hela, A549 | Doxorubicin |

| Antiviral | Tobacco Mosaic Virus (TMV) | Ningnanmycin |

| Anti-tubercular | Mycobacterium tuberculosis | - |

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.net The integration of these technologies into the research of this compound can significantly enhance the efficiency of discovering novel drug candidates.

Key applications of AI and ML in this context include:

Generative Models: AI algorithms can be trained on large chemical databases to generate novel molecular structures with desired properties. These models can be used to design new derivatives of this compound that are optimized for binding to a specific biological target.

Predictive Modeling: Machine learning models can be developed to predict various properties of molecules, such as their solubility, toxicity, and metabolic stability, from their chemical structure. researchgate.net This allows for the in-silico screening of large numbers of virtual compounds, saving time and resources.

Automated Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for target molecules, including novel derivatives of this compound.

The use of AI and ML, combined with traditional medicinal chemistry approaches, will undoubtedly accelerate the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-(trifluoromethyl)pyrimidine, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves halogenation and functional group coupling. A key intermediate is 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine , formed via chlorination of a precursor pyrimidine ring. For example, in a two-step process:

Halogenation : Bromination or chlorination of the pyrimidine core using reagents like PCl₅ or POCl₃ under controlled temperatures (60–90°C).

Coupling : Reaction with methylating agents (e.g., Grignard reagents) or trifluoromethyl sources (e.g., CF₃Cu) to introduce substituents .

LCMS data (e.g., m/z 197 [M+H]⁺) and HPLC retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) are critical for verifying intermediates .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (m/z 179–197 [M+H]⁺) and purity using reverse-phase HPLC with columns like C18 and mobile phases containing trifluoroacetic acid (TFA) .

- NMR : Analyze substituent positions via ¹H/¹³C NMR. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and methyl protons (δ ~2.5 ppm in ¹H NMR) .

- X-ray Crystallography : Resolve 3D structure for regiochemical confirmation, though this requires high-purity crystals .

Advanced Research Questions

Q. How should researchers address contradictions in LCMS/HPLC data across studies?

- Methodological Answer : Discrepancies often arise from analytical conditions. For example:

- HPLC Retention Time Variability : Differences in columns (e.g., SQD-FA05 vs. SMD-TFA05) or mobile phase pH can alter retention times. Standardize protocols using a C18 column with 0.1% TFA in acetonitrile/water .

- LCMS Adduct Formation : Sodium or potassium adducts may shift m/z values. Use ammonium formate buffers to minimize adduct interference .

Cross-validate with independent techniques like NMR or high-resolution mass spectrometry (HRMS) .

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., amino or chloro substituents) to guide electrophilic attacks. For instance, a chloro substituent at C4 directs functionalization to C5/C6 positions .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to achieve selective trifluoromethylation or methylation .

Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How do substituents (e.g., chloro, methoxy) affect the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro substituents increase electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. For example, 6-(3,5-Dichlorophenyl) derivatives show enhanced reactivity in Suzuki-Miyaura couplings .

- Steric Effects : Bulky groups (e.g., 4-methoxyphenyl) reduce reaction rates at C2/C6 due to steric hindrance. Optimize solvent polarity (e.g., DMF > THF) to improve accessibility .

Stability studies (e.g., accelerated degradation under UV/heat) reveal that EWGs like CF₃ enhance photostability but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |